3-(Ethylamino)-2,2-dimethyl-3-oxopropanoic acid
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Overview
Description
3-(Ethylamino)-2,2-dimethyl-3-oxopropanoic acid is an organic compound with a unique structure that includes an ethylamino group, a dimethyl group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-2,2-dimethyl-3-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of ethylamine with 2,2-dimethyl-3-oxopropanoic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)-2,2-dimethyl-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethylamino group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
3-(Ethylamino)-2,2-dimethyl-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)-2,2-dimethyl-3-oxopropanoic acid involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with target molecules, while the keto group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)-2,2-dimethyl-3-oxopropanoic acid
- 3-(Propylamino)-2,2-dimethyl-3-oxopropanoic acid
- 3-(Butylamino)-2,2-dimethyl-3-oxopropanoic acid
Uniqueness
3-(Ethylamino)-2,2-dimethyl-3-oxopropanoic acid is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds with different alkyl groups, it may exhibit different reactivity and interactions with target molecules.
Properties
CAS No. |
716362-37-7 |
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Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-(ethylamino)-2,2-dimethyl-3-oxopropanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-4-8-5(9)7(2,3)6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11) |
InChI Key |
JLEXVENVQOGYTA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)(C)C(=O)O |
Origin of Product |
United States |
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